Hydrophilicity Advantage Over 5-Alkyl Analogs
The target compound exhibits an XLogP3 of −0.8, making it substantially more hydrophilic than the 5-methyl analog (LogP = 1.01) and the 5-ethyl analog (LogP = 1.26) [1]. This 1.8–2.1 log unit difference corresponds to a >60-fold higher preference for the aqueous phase and translates into superior aqueous solubility for in vitro assay compatibility .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3 = −0.8 |
| Comparator Or Baseline | 2-Amino-5-methyl-1,3,4-thiadiazole: LogP = 1.01; 2-Amino-5-ethyl-1,3,4-thiadiazole: LogP = 1.26 |
| Quantified Difference | ΔLogP = 1.81 (vs. methyl) and 2.06 (vs. ethyl); target is 65–115× more hydrophilic by partition coefficient |
| Conditions | Computed partition coefficient (XLogP3 or LogP from octanol/water model) |
Why This Matters
For biological assays requiring DMSO stock solutions or aqueous dilution, the lower LogP of the target compound reduces the risk of precipitation and non-specific binding, directly improving assay reliability.
- [1] PubChem: (5-Amino-1,3,4-thiadiazol-2-yl)methanol, CID 11062424. XLogP3 = −0.8. https://pubchem.ncbi.nlm.nih.gov/compound/11062424 View Source
